molecular formula C14H17N3OS B7018137 N,N-dimethyl-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]acetamide

N,N-dimethyl-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]acetamide

Cat. No.: B7018137
M. Wt: 275.37 g/mol
InChI Key: JMGABLPCNAPCLL-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]acetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties

Properties

IUPAC Name

N,N-dimethyl-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-13(8-19-9-14(18)17(2)3)16-12-7-5-4-6-11(12)15-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGABLPCNAPCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CSCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]acetamide typically involves the reaction of 3-methylquinoxaline-2-carbaldehyde with N,N-dimethylthioacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, possibly incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-[(3-methylquinoxalin-2-yl)methylsulfanyl]acetamide is unique due to the presence of the dimethylthioacetamide moiety, which imparts distinct chemical and biological properties.

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